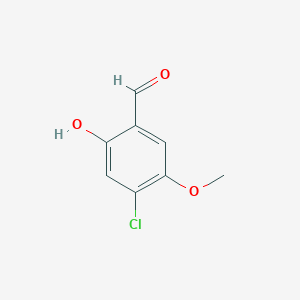

4-Chloro-2-hydroxy-5-methoxybenzaldehyde

Description

Contextualization within Substituted Benzaldehydes and Phenolic Aldehydes

4-Chloro-2-hydroxy-5-methoxybenzaldehyde belongs to the broad class of organic compounds known as substituted benzaldehydes. These are aromatic aldehydes that feature additional functional groups attached to the benzene (B151609) ring. wisdomlib.org Such compounds are of immense importance in organic chemistry, serving as versatile building blocks in a multitude of synthetic processes. wisdomlib.org They are frequently used in condensation reactions to form derivatives such as Schiff bases and chalcones, and are pivotal in the synthesis of various heterocyclic compounds like pyrazoles. wisdomlib.orgwisdomlib.org

More specifically, this compound is a member of the phenolic aldehydes subgroup. Phenolic aldehydes are characterized by the presence of at least one hydroxyl group directly attached to the aromatic ring of a benzaldehyde (B42025) derivative. wikipedia.org This class of compounds is widespread in nature; vanillin (B372448), the primary flavor component of vanilla beans, is a well-known example of a phenolic aldehyde. taylorandfrancis.comtaylorandfrancis.com Phenolic aldehydes are recognized for their roles in flavor, fragrance, and as active components in traditional medicines. ncert.nic.inresearchgate.net Their biosynthesis in plants often occurs through the phenylpropanoid pathway, which produces a vast array of secondary metabolites. innovareacademics.in The dual reactivity of the aldehyde and the phenolic hydroxyl group makes them valuable starting materials for creating more complex molecules for materials science and pharmaceutical applications. mdpi.com

Significance of Functional Group Arrangement in this compound for Chemical and Biological Inquiry

The specific arrangement of the chloro, hydroxyl, methoxy (B1213986), and aldehyde groups on the benzene ring of this compound dictates its unique chemical personality and potential for biological activity. Each functional group contributes distinct electronic and steric effects that collectively influence the molecule's reactivity and intermolecular interactions.

The Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is electrophilic, making it a primary site for nucleophilic attack. ncert.nic.in This reactivity is fundamental to its use in synthesis, allowing for the construction of larger molecular frameworks. researchgate.net

The Phenolic Hydroxyl Group (-OH): The hydroxyl group positioned ortho to the aldehyde can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction influences the molecule's conformation and can modulate the reactivity of the aldehyde group. researchgate.net Phenols are known to be crucial motifs in medicinal chemistry, contributing to binding with biological targets through hydrogen bonding and possessing antioxidant properties. acs.org

The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that influences the electron density of the aromatic ring. Its presence is a common feature in many biologically active natural products, including vanillin and its isomers, where it impacts both flavor and medicinal properties. taylorandfrancis.cominnovareacademics.in

The Chloro Substituent (-Cl): The chlorine atom acts as an electron-withdrawing group via induction, while also being a weak deactivator in electrophilic aromatic substitution. Halogenation is a common strategy in drug design to enhance properties such as lipophilicity, which can affect a molecule's ability to cross biological membranes, and to improve metabolic stability.

The interplay of these four groups—the ortho-hydroxyl, para-chloro, meta-methoxy arrangement relative to the aldehyde—creates a distinct electronic and steric profile. This unique configuration is critical for its potential use in targeted chemical synthesis and for its specific interactions in biological systems.

Overview of Research Trajectories Pertaining to Halogenated Phenolic Benzaldehydes

The study of halogenated phenolic benzaldehydes is an active area of research, as the introduction of a halogen atom onto the phenolic aldehyde framework can significantly alter the parent molecule's properties. Researchers explore this chemical space to develop new materials, synthetic intermediates, and biologically active agents.

One major research trajectory involves the synthesis of novel halogenated analogues to be used as building blocks. For instance, synthetic routes have been developed for related compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde, starting from veratraldehyde through bromination and selective demethylation. researchgate.net Such syntheses provide access to a library of substituted phenols for further functionalization.

Another area of investigation is the biological activity of these compounds. Halogenation can enhance the antimicrobial or antifungal properties of phenolic compounds. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951), a non-halogenated analogue, has demonstrated potent antifungal activity against Fusarium graminearum, a major agricultural pathogen. nih.gov The introduction of a halogen could potentially amplify such effects. Azo compounds derived from o-vanillin have been synthesized and screened for antibacterial and antifungal properties, indicating a continued interest in the biological potential of functionalized phenolic aldehydes. researchgate.net

Furthermore, modern research explores the role of halogens in directing molecular interactions. The ability of a halogen atom to participate in "halogen bonding"—a noncovalent interaction with a Lewis base—is being increasingly exploited in crystal engineering and the design of functional materials. acs.orgrsc.org Research into halogen-bonded complexes of phenols demonstrates how these interactions can be used to enable novel photochemical reactions. acs.org Therefore, the chlorine atom on this compound is not merely a passive substituent but can be an active participant in directing molecular assembly and reactivity, opening up advanced research possibilities.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYFXTVVEMAEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275123 | |

| Record name | 4-Chloro-2-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184766-53-8 | |

| Record name | 4-Chloro-2-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184766-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Preparation of 4 Chloro 2 Hydroxy 5 Methoxybenzaldehyde

Established Synthetic Pathways for 4-Chloro-2-hydroxy-5-methoxybenzaldehyde

Established synthetic routes to this compound typically rely on a series of well-known organic reactions. These pathways often begin with a precursor molecule that already contains some of the desired functional groups, which then undergoes further modification.

Regioselective Chlorination Strategies

A key step in the synthesis of this compound is the regioselective introduction of a chlorine atom at the C4 position of a substituted phenolic precursor. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of chlorination. For instance, starting with a compound like o-vanillin (2-hydroxy-3-methoxybenzaldehyde), chlorination can be achieved. The hydroxyl and methoxy (B1213986) groups are ortho, para-directing, and the regioselectivity of the chlorination will depend on the specific chlorinating agent and reaction conditions used.

Another potential precursor is 5-methoxysalicylaldehyde. The chlorination of this compound would also be directed by the hydroxyl and methoxy groups. Careful control of the reaction is necessary to achieve monochlorination at the desired C4 position, avoiding the formation of di- or other positional isomers.

Formylation Reactions on Substituted Phenols or Arenes

The introduction of the aldehyde (formyl) group, typically at the C2 position to form the salicylaldehyde (B1680747) moiety, is a critical transformation. Several classic named reactions are employed for this purpose, with the choice of method often depending on the nature of the substituents already present on the aromatic ring. These reactions are typically performed on a precursor such as 4-chloro-3-methoxyphenol.

The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst. This reaction is generally effective for the ortho-formylation of phenols that are activated by electron-donating groups. wikipedia.org The reaction proceeds through the formation of an iminium ion which acts as the electrophile in an electrophilic aromatic substitution. wikipedia.org

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. organic-chemistry.orgnrochemistry.com This method is also suitable for the formylation of substituted phenols. The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) which is the active electrophile. nrochemistry.com

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, using chloroform in a basic solution. synarchive.comwikipedia.org The reactive species in this reaction is dichlorocarbene, which is generated in situ. wikipedia.org The reaction typically favors ortho-formylation due to the interaction between the hydroxyl group of the phenoxide and the dichlorocarbene.

For the synthesis of this compound, the formylation would be directed to the position ortho to the hydroxyl group of 4-chloro-3-methoxyphenol. The electronic effects of the chloro and methoxy groups influence the reactivity and regioselectivity of this step.

Novel Approaches and Sustainable Synthesis for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in organic chemistry. This has led to the exploration of novel approaches for the synthesis of substituted salicylaldehydes, including the application of green chemistry principles and the use of catalysts to improve reaction efficiency and reduce environmental impact.

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aromatic aldehydes. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. For example, the Vilsmeier-Haack reaction has been investigated under solvent-free conditions, which can lead to shorter reaction times and easier product isolation. Additionally, the use of safer and more sustainable reagents is a key aspect of green synthesis.

Catalyst-Mediated Synthetic Routes

Catalysis offers a powerful tool for developing more efficient and selective synthetic methods. In the context of synthesizing this compound, catalyst-mediated approaches could be employed for both the chlorination and formylation steps.

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the formylation of aryl halides and triflates, offering an alternative to traditional formylation methods. rsc.org While not a direct formylation of a phenol (B47542), these methods could be adapted within a synthetic sequence. For example, a palladium catalyst could be used for the formylation of an appropriately substituted aryl chloride. rsc.org

Furthermore, the development of new catalysts can improve the efficiency and selectivity of established reactions. For instance, research into more effective catalysts for the Duff or Vilsmeier-Haack reactions could lead to higher yields and better regioselectivity in the synthesis of substituted salicylaldehydes.

Below is a table summarizing various formylation methods that could be applied in the synthesis of this compound.

| Formylation Method | Reagents | Typical Conditions | Key Features |

| Duff Reaction | Hexamine, Acid (e.g., boric acid, glycerol) | Heating | Ortho-selective for activated phenols. wikipedia.org |

| Vilsmeier-Haack Reaction | DMF, POCl3 (or other acid chlorides) | 0°C to reflux | Effective for electron-rich arenes. organic-chemistry.orgnrochemistry.com |

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Heating | Ortho-selective formylation of phenols via dichlorocarbene. synarchive.comwikipedia.org |

Flow Chemistry Applications in this compound Production

The application of continuous flow chemistry offers a modern and efficient approach to the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction. Flow chemistry has been demonstrated to be advantageous for this type of formylation, providing enhanced control over reaction parameters and improving safety and scalability. mychemblog.com

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). google.com This reagent is a potent electrophile that reacts with electron-rich aromatic compounds. In a continuous flow setup, the Vilsmeier reagent can be generated in-situ and immediately mixed with the 4-chloro-2-methoxyphenol substrate in a microreactor. This approach minimizes the handling of the often unstable and hazardous Vilsmeier reagent.

The key advantages of employing flow chemistry for this synthesis include:

Enhanced Safety: The small reaction volumes within a microreactor mitigate the risks associated with highly exothermic reactions.

Precise Temperature Control: Flow reactors allow for superior heat exchange, enabling precise control over the reaction temperature, which is crucial for selectivity and preventing side reactions.

Improved Mixing: The high surface-area-to-volume ratio in microreactors ensures efficient mixing of reactants, leading to faster reaction times and higher conversions.

Scalability: Processes developed on a laboratory-scale flow system can often be scaled up by extending the operation time or by using parallel reactor systems.

While specific data on the flow synthesis of this compound is not extensively documented, the successful application of flow chemistry to the Vilsmeier-Haack formylation of other substituted phenols suggests its high potential for this specific transformation. mychemblog.com

Comparative Analysis of Synthetic Yields, Purity, and Efficiency

A comparative analysis of the different synthetic methodologies for producing this compound is essential for selecting the most efficient and practical route. The primary methods considered are the Vilsmeier-Haack formylation, the Duff formylation of 4-chloro-2-methoxyphenol, and the direct chlorination of 2-hydroxy-5-methoxybenzaldehyde (B1199172).

| Synthetic Method | Starting Material | Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |

| Vilsmeier-Haack Reaction | 4-chloro-2-methoxyphenol | DMF, POCl₃ | Moderate to High | Good to Excellent | Mild reaction conditions, good functional group tolerance. ijpcbs.com | Use of hazardous reagents (POCl₃). |

| Duff Reaction | 4-chloro-2-methoxyphenol | Hexamethylenetetramine, acid (e.g., boric acid/glycerol or trifluoroacetic acid) | Generally Low to Moderate | Variable | Avoids the use of phosphorus oxychloride. | Often requires harsh conditions and can result in lower yields and byproducts. uni.edu |

| Direct Chlorination | 2-hydroxy-5-methoxybenzaldehyde | Chlorinating agent (e.g., SO₂Cl₂, NCS) | Variable | Potentially a mixture of isomers | Potentially a more direct route. | Lack of regioselectivity can lead to a mixture of chlorinated products, requiring difficult purification. |

Detailed Research Findings:

The Vilsmeier-Haack reaction is generally considered a versatile and effective method for the formylation of electron-rich aromatic compounds like phenols. ijpcbs.comorganic-chemistry.org The reaction proceeds under relatively mild conditions and can offer good to excellent yields depending on the specific substrate and reaction optimization. For substituted phenols, the regioselectivity is often high, driven by the electronic effects of the substituents.

The Duff reaction , on the other hand, typically provides lower yields and may require more forcing conditions. uni.edu While it avoids the use of phosphorus oxychloride, the reaction can be less "clean" and may produce more byproducts, complicating the purification process. The choice of acid catalyst can significantly influence the reaction's efficiency.

Chemical Reactivity and Derivatization of 4 Chloro 2 Hydroxy 5 Methoxybenzaldehyde

Condensation Reactions of the Aldehyde Moiety

The aldehyde group is a primary site for carbon-nitrogen and carbon-carbon bond formation through various condensation reactions.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. scribd.com For 4-Chloro-2-hydroxy-5-methoxybenzaldehyde, this condensation typically proceeds by reacting the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis or simply by heating. The resulting Schiff bases are characterized by the azomethine group (-HC=N-). nih.gov

The presence of the ortho-hydroxyl group is crucial, as it often leads to the formation of a stable six-membered ring through an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. mdpi.com This feature is common in Schiff bases derived from salicylaldehydes and their analogs. mdpi.com A variety of amines can be utilized for this reaction, leading to a wide range of Schiff base derivatives with diverse structural and electronic properties. For instance, condensation reactions have been successfully carried out between similar hydroxybenzaldehydes and compounds like amino acids, hydrazides, and substituted anilines. nih.govresearchgate.netresearchgate.netresearchgate.net

Below is a table illustrating potential Schiff base products from the reaction of this compound with various primary amines, based on established reactions with analogous compounds.

| Amine Reactant | Resulting Schiff Base General Structure |

| Aniline (B41778) | 2-((phenylimino)methyl)-5-chloro-4-methoxyphenol |

| 4-Aminobenzoic acid | 4-(((2-hydroxy-5-chloro-4-methoxyphenyl)methylene)amino)benzoic acid |

| Isonicotinic hydrazide | N'-((2-hydroxy-5-chloro-4-methoxyphenyl)methylene)isonicotinohydrazide researchgate.net |

| Benzylamine | 5-chloro-2-(((benzylamino)methyl)-4-methoxyphenol researchgate.net |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgbeilstein-journals.org this compound, as an aromatic aldehyde, is an excellent substrate for this reaction.

The active methylene compounds used in this condensation have the general formula Z-CH₂-Z', where Z and Z' are electron-withdrawing groups such as -CN, -COOR, -COR, or -NO₂. wikipedia.org The reaction with this compound would yield α,β-unsaturated products, which are valuable intermediates in organic synthesis. For example, the reaction of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with malononitrile (B47326) yields 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile. wikipedia.org A similar cyclization could be expected for the 4-chloro substituted analog.

The following table presents potential products from the Knoevenagel condensation of this compound with various active methylene compounds.

| Active Methylene Compound | Catalyst (Typical) | Expected Product |

| Malononitrile | Piperidine | (2-hydroxy-5-chloro-4-methoxyphenyl)methylenemalononitrile beilstein-journals.orgnih.gov |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-hydroxy-5-chloro-4-methoxyphenyl)acrylate nih.govrsc.org |

| Diethyl malonate | Piperidine | Diethyl 2-((2-hydroxy-5-chloro-4-methoxyphenyl)methylene)malonate nih.gov |

| Meldrum's acid | Pyridine (B92270) | 5-((2-hydroxy-5-chloro-4-methoxyphenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

The aldol (B89426) condensation creates a new carbon-carbon bond by reacting an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which often dehydrates to an α,β-unsaturated carbonyl compound. magritek.com In a "crossed" or Claisen-Schmidt condensation, an aldehyde without α-hydrogens, such as this compound, reacts with a ketone in the presence of a base. researchgate.net

This pathway prevents self-condensation of the aldehyde, leading to the formation of a specific chalcone-like structure. The reaction involves the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration under the reaction conditions yields the final conjugated enone. This reaction has been demonstrated with similar aromatic aldehydes like 4-methoxybenzaldehyde (B44291) reacting with 2'-hydroxyacetophenone. chegg.com

An example of a Claisen-Schmidt condensation involving this compound is its reaction with acetone.

Reactants : this compound and Acetone

Conditions : Base catalyst (e.g., NaOH or KOH) in an alcohol/water mixture magritek.comresearchgate.net

Intermediate Product : 4-(2-hydroxy-5-chloro-4-methoxyphenyl)-4-hydroxybutan-2-one

Final Product (after dehydration) : 4-(2-hydroxy-5-chloro-4-methoxyphenyl)but-3-en-2-one

This reaction can be extended to other ketones, providing a route to a variety of chalcone (B49325) derivatives.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, primarily undergoing reactions such as alkylation and acylation to form ethers and esters, respectively.

Alkylation of the phenolic hydroxyl group, also known as O-alkylation, typically involves reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. A classic example is the Williamson ether synthesis. organic-chemistry.org The alkylation of the related 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate (B86663) or diethyl sulfate in the presence of potassium carbonate is a known process to produce the corresponding 2,5-dimethoxybenzaldehyde (B135726) or 2-ethoxy-5-methoxybenzaldehyde. google.com A similar reaction is expected for the 4-chloro derivative.

Acylation involves the introduction of an acyl group (-COR) to the phenolic oxygen, forming an ester. This is commonly achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction is a standard method for protecting the hydroxyl group or for synthesizing ester derivatives. The acylation of 3-methoxyphenol (B1666288) is a key step in some synthetic routes, highlighting the reactivity of such functional groups. google.com

| Reaction Type | Reagent | Base | Product |

| Alkylation (Methylation) | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | 4-Chloro-2,5-dimethoxybenzaldehyde google.com |

| Alkylation (Ethylation) | Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄) | Potassium carbonate (K₂CO₃) | 4-Chloro-2-ethoxy-5-methoxybenzaldehyde google.com |

| Acylation (Acetylation) | Acetic anhydride ((CH₃CO)₂O) or Acetyl chloride (CH₃COCl) | Pyridine | 5-Chloro-4-methoxy-2-formylphenyl acetate (B1210297) |

Etherification is the process of forming an ether linkage. For this compound, this specifically refers to the conversion of its phenolic hydroxyl group into an ether. Beyond the standard Williamson ether synthesis described under alkylation, other strategies can be employed.

Reductive etherification offers an alternative pathway, particularly when using an alcohol as both the solvent and the ether source. osti.gov This reaction can be catalyzed by certain metal complexes and may proceed through a Meerwein-Ponndorf-Verley (MPV) type reduction of the aldehyde followed by acid-catalyzed etherification of the resulting benzyl (B1604629) alcohol with the solvent alcohol. osti.gov Studies on various hydroxy- and methoxy-substituted benzaldehydes have shown that they can be converted to their corresponding isopropyl ethers using isopropanol (B130326) in the presence of zirconium or hafnium catalysts. osti.gov

Another approach involves using specific reagents to achieve chemoselective etherification. For instance, benzyl alcohols can be converted to methyl or ethyl ethers in the presence of phenolic hydroxyl groups using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). organic-chemistry.org While this example illustrates selectivity for a different hydroxyl type, it underscores the variety of available etherification methods that could be adapted for the phenolic group of this compound.

Electrophilic Aromatic Substitution Reactions of the Benzaldehyde (B42025) Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The position of substitution is directed by the existing groups on the ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. researchgate.netacs.org The chlorine (-Cl) atom is a deactivating group but is also an ortho, para-director. researchgate.net Conversely, the aldehyde (-CHO) group is a deactivating group and a meta-director. lookchem.comnih.gov

Given the positions of the existing substituents in this compound, the only available position for substitution is at the C-6 position. The powerful activating and directing effects of the hydroxyl and methoxy groups are expected to overcome the deactivating effect of the aldehyde and chlorine, directing incoming electrophiles to this position.

Common electrophilic aromatic substitution reactions for this compound would include nitration, halogenation, and sulfonation.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group (-NO2) at the C-6 position, yielding 4-chloro-2-hydroxy-5-methoxy-6-nitrobenzaldehyde.

Halogenation: Reaction with halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a suitable Lewis acid or in a polar solvent would likely result in the substitution of a hydrogen atom at the C-6 position. For instance, bromination would yield 6-bromo-4-chloro-2-hydroxy-5-methoxybenzaldehyde. The existence of related halogenated compounds like 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (B1266919) suggests that such halogenations are synthetically feasible. sigmaaldrich.com

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) would introduce a sulfonic acid group (-SO3H) at the C-6 position, leading to the formation of 4-chloro-2-hydroxy-5-methoxy-6-sulfobenzaldehyde. The sulfonation of structurally similar compounds like 2-hydroxy-4-methoxy benzophenone (B1666685) further supports the feasibility of this transformation. chemicalbook.com

| Reaction | Reagents | Predicted Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-hydroxy-5-methoxy-6-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ or CH₃COOH | 6-Bromo-4-chloro-2-hydroxy-5-methoxybenzaldehyde |

| Sulfonation | H₂SO₄, SO₃ | 4-Chloro-2-hydroxy-5-methoxy-6-sulfobenzaldehyde |

Reductive Transformations of the Aldehyde Group

The aldehyde functional group in this compound is readily reduced to a primary alcohol. This transformation is a key step in the synthesis of various derivatives.

Reduction to Alcohol: Common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminium hydride (LiAlH4) can efficiently convert the aldehyde to a primary alcohol, yielding (4-chloro-2-hydroxy-5-methoxyphenyl)methanol. ncert.nic.inlibretexts.org The reduction of the closely related 2-hydroxy-5-methoxybenzaldehyde to its corresponding alcohol using sodium borohydride in ethanol has been documented, suggesting a similar reactivity for the chlorinated analog. wikipedia.org Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also achieve this transformation. ncert.nic.in

Reductive Amination: The aldehyde can undergo reductive amination to form secondary or tertiary amines. This reaction typically involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.org This provides a direct route to N-substituted (4-chloro-2-hydroxy-5-methoxyphenyl)methanamines.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH or LiAlH₄ then H₃O⁺ | (4-Chloro-2-hydroxy-5-methoxyphenyl)methanol |

| Reductive Amination | R-NH₂, NaBH₃CN or NaBH(OAc)₃ | N-alkyl-(4-chloro-2-hydroxy-5-methoxyphenyl)methanamine |

Oxidative Transformations of this compound

The aldehyde group is susceptible to oxidation to a carboxylic acid. This transformation is a common derivatization route for benzaldehydes.

Oxidation to Carboxylic Acid: this compound can be oxidized to 4-chloro-2-hydroxy-5-methoxybenzoic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test. Studies on the oxidation of substituted benzaldehydes have shown that they are generally converted to the corresponding benzoic acids. researchgate.netlookchem.com The synthesis of related compounds such as 4-amino-5-chloro-2-methoxybenzoic acid from its precursors highlights the stability of the benzoic acid moiety under various reaction conditions. google.com

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, then H₃O⁺ or Ag₂O, NH₄OH (Tollens' Reagent) | 4-Chloro-2-hydroxy-5-methoxybenzoic acid |

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the key derivatization reactions of this compound are well-established in organic chemistry.

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. In the first, rate-determining step, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is crucial. For this compound, attack at the C-6 position is favored because the positive charge in the resulting sigma complex can be delocalized onto the oxygen atoms of the strongly activating hydroxyl and methoxy groups, providing significant resonance stabilization. In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Mechanism of Aldehyde Reduction by Hydride Reagents: The reduction of the aldehyde group with a hydride reagent like sodium borohydride involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. libretexts.org This attack breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by the solvent (e.g., methanol or water) to yield the final primary alcohol product. libretexts.org

Mechanism of Aldehyde Oxidation: The mechanism of oxidation can vary depending on the reagent used. For example, with permanganate under basic conditions, the reaction is thought to involve the formation of a hydrated aldehyde intermediate, which is then oxidized. In the Tollens' reaction, the aldehyde is oxidized by the silver-ammonia complex. The mechanism generally involves the removal of the aldehydic proton, often as part of a multi-step process that may include the formation of a hemiacetal-like intermediate with the oxidant. The study of the oxidation of various substituted benzaldehydes indicates that the reaction kinetics and mechanism are influenced by the electronic nature of the substituents on the ring. researchgate.netlookchem.com

Coordination Chemistry and Metal Complexation Studies of 4 Chloro 2 Hydroxy 5 Methoxybenzaldehyde Derivatives

Ligand Design Principles: 4-Chloro-2-hydroxy-5-methoxybenzaldehyde as a Precursor to Chelating Ligands

The design of ligands derived from this compound is rooted in the principles of covalent and coordinate bond formation to create multidentate systems. The strategic placement of the hydroxyl and aldehyde groups ortho to each other is the key feature that facilitates the formation of stable five- or six-membered chelate rings upon complexation with a metal ion.

The most common and direct application of this compound in ligand design is its use in synthesizing Schiff bases (or imines). These are typically formed through the condensation reaction between the aldehyde group of the precursor and a primary amine (R-NH₂). researchgate.netnih.gov This reaction replaces the carbonyl C=O group with an azomethine C=N group.

The resulting Schiff base ligand possesses a bidentate O,N donor set. Coordination with a metal ion occurs through the deprotonated phenolic oxygen and the nitrogen atom of the imine group. tandfonline.com This chelation process is highly efficient and forms a stable six-membered ring with the metal center. The presence of the chloro and methoxy (B1213986) groups on the salicylaldehyde (B1680747) ring modifies the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. tandfonline.com For instance, Schiff bases derived from substituted salicylaldehydes and various amines have been extensively investigated for their ability to form stable chelates. tandfonline.comscience.govajol.info Infrared (IR) spectroscopy is a key tool for confirming ligand formation, with the disappearance of the C=O stretch and the appearance of a new C=N stretching vibration at approximately 1618-1630 cm⁻¹ being indicative of a successful reaction. mdpi.comijmcmed.org Upon complexation, this C=N band typically shifts, confirming the coordination of the imine nitrogen to the metal ion. mdpi.com

Beyond simple bidentate Schiff bases, this compound can be used to construct more complex, higher-denticity ligands. uchile.cl

Tetradentate Ligands: By using a diamine, such as ethylenediamine, two molecules of the aldehyde can be condensed to form a single tetradentate N₂O₂ ligand. These "salen-type" ligands are highly valued in coordination chemistry for their ability to form stable, typically square planar or tetrahedral, complexes with many transition metals. researchgate.net

Heptadentate Tripodal Ligands: More sophisticated architectures can be achieved using polyamines like tris(3-aminopropyl)amine (B1583958) (tpt). The reaction of tpt with three equivalents of a salicylaldehyde derivative results in a potentially heptadentate (N₄O₃) tripodal ligand. mdpi.com These ligands can encapsulate metal ions within a three-dimensional cavity, leading to highly stable complexes.

O,O Bidentate Ligands: The parent molecule, this compound, can itself act as a ligand without forming a Schiff base. Substituted salicylaldehydes can coordinate directly to metal ions in a bidentate fashion through the carbonyl oxygen and the deprotonated phenolic oxygen. nih.gov This is particularly noted in complexes with palladium(II) and zinc(II). nih.govnih.gov

These varied ligand architectures demonstrate the versatility of this compound as a building block, allowing for the tailored synthesis of ligands with specific denticities, geometries, and electronic properties.

Synthesis and Characterization of Metal Complexes Featuring Ligands Derived from this compound

The synthesis of metal complexes using ligands derived from this compound generally involves the reaction of the pre-formed ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). recentscientific.com The resulting complexes are often colored, air-stable solids. Characterization relies on a suite of analytical techniques to confirm the structure and coordination environment of the metal ion.

Transition metals from the d-block readily form complexes with Schiff base ligands derived from substituted salicylaldehydes. tandfonline.comnih.gov The synthesis typically involves mixing the ligand with a metal salt, such as an acetate (B1210297) or chloride, and refluxing the solution. analis.com.my

While the prompt mentions Palladium(0), it is more common for these types of ligands to be complexed with Palladium(II). For example, Pd(II) acetate is frequently used as a starting material. analis.com.my The resulting Pd(II) complexes with bidentate salicylaldimine-type Schiff bases are typically mononuclear, with two ligands coordinating to one metal center to form a square planar geometry. analis.com.my In these complexes, the ligand acts as a singly charged bidentate species, coordinating through the phenolic oxygen and the imine nitrogen. analis.com.my The synthesis of related Pd(II) and Pt(II) complexes with pyrrole-based Schiff bases also shows the ligands coordinating through the imine nitrogen. acs.org

The table below summarizes findings for representative transition metal complexes with Schiff base ligands derived from salicylaldehyde analogues, illustrating the expected chemistry.

| Metal Ion | Ligand Precursors | Deduced Geometry | Key Characterization Findings | Reference(s) |

| Cu(II) | 2-Hydroxy-4-methoxybenzaldehyde (B30951) + Ethyl-4-aminobenzoate | Distorted Octahedral | IR: Shift of ν(C=N) from 1622 cm⁻¹ to 1595-1603 cm⁻¹ confirms coordination. | mdpi.com |

| Ni(II) | Salicylaldehyde + Various amines | Square Planar / Octahedral | Synthesized in aqueous media. | recentscientific.com |

| Pd(II) | 2-Hydroxyacetophenone + 4-Fluorobenzylamine | Square Planar | X-ray crystallography confirms square planar geometry with 2:1 ligand-to-metal ratio. | analis.com.my |

| Co(II), Mn(II) | 3,5-Dichlorosalicylaldehyde + 4-Bromoaniline | Tetrahedral / Octahedral | Stoichiometry suggested to be 1:2 metal-to-ligand ratio. | internationaljournalcorner.com |

| Cr(III), Fe(III) | Salicylaldehyde + Aniline (B41778) | Not specified | Formation constants determined pH-metrically. | nih.gov |

Main group elements also form stable complexes with salicylaldehyde-derived Schiff bases. Zinc(II) and Cadmium(II), for example, have been complexed with ligands derived from substituted salicylaldehydes. science.gov The synthesis follows similar procedures to those for transition metals.

Zinc(II) complexes with substituted salicylaldehydes and their Schiff bases have been synthesized and characterized. nih.govnih.gov Depending on the specific ligand and the presence of co-ligands, these complexes can adopt tetrahedral or octahedral geometries. nih.gov Spectroscopic studies, including IR and NMR, confirm that the salicylaldehyde moiety coordinates in a deprotonated, bidentate fashion through its oxygen atoms. nih.gov

The following table presents data for representative main group metal complexes with related ligands.

| Metal Ion | Ligand Precursors | Deduced Geometry | Key Characterization Findings | Reference(s) |

| Zn(II) | 5-Chlorosalicylaldehyde + 2,2'-Bipyridine (co-ligand) | Octahedral | X-ray crystallography confirms bidentate coordination of the salicylaldehyde. | nih.gov |

| Zn(II) | 2-Hydroxybenzohydrazide-based Schiff base | Not specified | Complex showed potent anticancer activity. | nih.gov |

| Cd(II) | Diacetylmonoxime-4-hydroxybenzoylhydrazone | Not specified | Synthesized and characterized. | researchgate.net |

| Mg(II) | Salicylaldehyde + Various amines | Not specified | Synthesized in aqueous media as an alternative to transition metals. | recentscientific.com |

The coordination chemistry of f-block elements—lanthanides (Ln) and actinides (An)—with Schiff base ligands is an area of growing interest. nih.gov These ions are characterized by their large ionic radii and preference for high coordination numbers (typically 8 or 9), which necessitates the use of larger, polydentate ligands. mdpi.comrsc.org

The synthesis of Ln/An complexes often employs a "metal-template" effect, where the metal ion is present during the ligand-forming condensation reaction, directing the cyclization to form macrocyclic ligands that encapsulate the large metal ion. rsc.org Schiff bases are ideal for this purpose, offering a versatile platform for creating ligands that can satisfy the coordination requirements of f-block elements. nih.gov

For example, various lanthanide ions (Sm³⁺, Eu³⁺, Tb³⁺, Dy³⁺, etc.) have been complexed with a polydentate hydrazone Schiff base, resulting in binuclear complexes where the metal ions are nine-coordinate. mdpi.com In the realm of actinides, polydentate Schiff bases are explored for their ability to selectively bind ions like Uranyl (UO₂)²⁺ and Thorium(IV). nih.govtdl.org Research has shown that salen-type ligands and their derivatives can form stable complexes with these ions. science.govtdl.org While specific studies on this compound derivatives with lanthanides and actinides are not widely reported, the established reactivity of similar Schiff base systems provides a clear precedent for their potential formation and study. tdl.orgresearchgate.net

| Element Family | Metal Ion | Ligand Type | Coordination Environment | Key Features | Reference(s) |

| Lanthanides | Sm³⁺, Eu³⁺, Tb³⁺ | Hydrazone Schiff Base | Nine-coordinate, distorted tricapped trigonal prism | Binuclear complexes with a 2:3 metal-to-ligand stoichiometry. | mdpi.com |

| Lanthanides | La³⁺ | Salicylaldehyde-derivative Schiff bases | Not specified | NMR used to confirm coordination of the Schiff base to the La³⁺ ion. | researchgate.net |

| Actinides | Th(IV), (UO₂) ²⁺ | Benzil-triethylenetetraamine Schiff base | Octahedral | Complexes reported to be non-electrolytes. | science.gov |

| Actinides | Th(IV), (UO₂) ²⁺ | "pyrasal" Schiff bases | Planar (Thorium) | Ligands designed for selective binding of uranium. | tdl.org |

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)

The definitive three-dimensional structures of metal complexes derived from this compound and its Schiff base derivatives are primarily determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Schiff base ligands derived from substituted salicylaldehydes, such as this compound, typically act as bidentate or polydentate ligands, coordinating with metal ions through the phenolic oxygen and the azomethine nitrogen atoms. The resulting metal complexes exhibit a variety of coordination geometries, which are influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligands.

For instance, in related Schiff base complexes, X-ray crystallography has revealed distorted square planar, square pyramidal, trigonal bipyramidal, and octahedral geometries. researchgate.netwikipedia.org A study on a nickel(II) complex with a Schiff base derived from N′-(4-methoxybenzylidene)benzohydrazide showed a distorted square planar geometry with a 1:2 metal-to-ligand ratio. wikipedia.org In contrast, a binuclear copper(II) complex derived from 2-hydroxy-4-methoxybenzaldehyde adopted a distorted octahedral coordination. bohrium.com Similarly, manganese(III) complexes with a Schiff base ligand from 2-hydroxy-5-methoxybenzaldehyde (B1199172) have been shown to form dimeric structures with an octahedral environment around each manganese center. researchgate.net

The crystal structure of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde and 4-chlorobenzohydrazide confirms an intramolecular O-H···N hydrogen bond, which stabilizes a planar configuration. wikipedia.org This feature is common in many Schiff bases derived from 2-hydroxybenzaldehydes. bohrium.com Upon complexation, the coordination to the metal ion is confirmed by shifts in the infrared (IR) spectra, such as the lowering of the ν(C=N) and shifting of the phenolic ν(C–O) stretching vibrations. bohrium.com

The table below summarizes representative crystallographic data for a related Schiff base compound, illustrating the type of information obtained from X-ray analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁ClN₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.423 (1) |

| b (Å) | 9.839 (1) |

| c (Å) | 13.770 (1) |

| Volume (ų) | 1276.7 (2) |

| Z | 4 |

| Dihedral Angle (Benzene Rings) | 40.1 (2)° |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of metal complexes derived from this compound are dictated by the central metal ion, its oxidation state, and the coordination environment established by the ligand. These properties are typically investigated using UV-Vis spectroscopy and magnetic susceptibility measurements.

UV-Vis spectra of these complexes show bands corresponding to d-d transitions within the metal center and charge transfer transitions between the ligand and the metal (LMCT). For example, iron(III)-chloro complexes with Schiff bases from substituted salicylaldehydes exhibit bands around 390 and 470 nm, which are assigned to LMCT. rhhz.net The electronic spectra of binuclear manganese(III) complexes derived from a 2-hydroxy-5-methoxybenzaldehyde Schiff base show a red shift in the d-d transition upon complexation. researchgate.net

Magnetic susceptibility measurements provide insight into the number of unpaired electrons and the nature of magnetic interactions (ferromagnetic or antiferromagnetic) in polynuclear complexes. For instance, a monomeric Cu(II) complex with a Schiff base from 2,4-dihydroxybenzaldehyde (B120756) displayed a magnetic moment of 1.64 B.M., consistent with one unpaired electron in a square-planar geometry. researchgate.net In contrast, a related Ni(II) complex was found to be diamagnetic, which is characteristic of a square-planar d⁸ configuration. researchgate.net

In dinuclear complexes, magnetic exchange interactions can occur between the metal centers. A dinuclear Cu-Gd complex with a ligand derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) was shown to exhibit a ferromagnetic interaction. analis.com.my Conversely, many homo- and hetero-nuclear complexes of nickel and copper with related Schiff base ligands show antiferromagnetic interactions. researchgate.net

| Metal Complex | Metal Ion | Magnetic Moment (B.M.) | Inferred Geometry | Source |

|---|---|---|---|---|

| Cu(II) Complex | Cu(II) | 1.64 | Square-planar | researchgate.net |

| Ni(II) Complex | Ni(II) | Diamagnetic | Square-planar | researchgate.net |

| Co(II) Complex | Co(II) | 4.86 | Octahedral | organic-chemistry.org |

| Cu(II) Complex | Cu(II) | 1.87 | Distorted Octahedral | organic-chemistry.org |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes incorporating Schiff base ligands derived from this compound are of significant interest for their potential as catalysts in various organic transformations. The electronic and steric properties of the ligand, which can be fine-tuned by the chloro and methoxy substituents, play a crucial role in the activity and selectivity of the metal catalyst.

Complexes of palladium and copper with salicylaldimine-type ligands are particularly effective in catalyzing C-C and C-N bond-forming reactions, which are fundamental in synthetic organic chemistry.

C-C Coupling: Palladium complexes with Schiff base ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, which form C-C bonds between aryl halides and boronic acids. bohrium.comanalis.com.my For example, palladium(II) complexes of salicylaldimine-type ligands have achieved over 90% conversion in the coupling of iodobenzene (B50100) and phenylboronic acid. analis.com.my The Heck reaction, another palladium-catalyzed C-C coupling between an aryl halide and an alkene, is also effectively catalyzed by such complexes. organic-chemistry.orgyoutube.com The steric and electronic properties of the Schiff base ligand are critical for the stability and activity of the palladium catalyst. bohrium.comrhhz.net

C-N Coupling: Copper-catalyzed Ullmann-type reactions are classic methods for forming C-N and C-O bonds. wikipedia.org Modern variations of these reactions utilize copper complexes with carefully designed ligands, including salicylaldimines, to facilitate the coupling under milder conditions. rhhz.net These ligands can promote the copper-catalyzed O-arylation of phenols with aryl halides effectively. rhhz.net The Buchwald-Hartwig amination, a palladium- or nickel-catalyzed C-N bond-forming reaction, is another powerful tool where Schiff base ligands can be employed to create efficient catalytic systems for the synthesis of aryl amines from aryl halides. organic-chemistry.orgnih.gov

| Reaction | Metal Catalyst | Ligand Type | Bond Formed | Key Features/Examples | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Salicylaldimine | C-C (Aryl-Aryl) | High conversion for aryl halides with arylboronic acids. | bohrium.comanalis.com.my |

| Heck Reaction | Palladium | Salicylaldimine | C-C (Aryl-Vinyl) | Coupling of aryl halides with activated alkenes. | organic-chemistry.orglibretexts.org |

| Ullmann Condensation | Copper | Salicylaldimine | C-O / C-N | Coupling of phenols or amines with aryl halides. | wikipedia.orgrhhz.net |

| Buchwald-Hartwig Amination | Palladium / Nickel | Phosphine / NHC | C-N (Aryl-Amine) | Broad scope for amination of aryl halides. | organic-chemistry.orgnih.gov |

Oxidation: Metal complexes derived from substituted salicylaldehydes are effective catalysts for various oxidation reactions. Molybdenum(VI) complexes with hydrazone ligands derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) have been shown to catalyze the epoxidation of cyclooctene (B146475) and the oxidation of linalool, achieving conversions up to 83%. psu.edu Similarly, iron(III)-chloro Schiff base complexes are used for the selective oxidation of organic sulfides to sulfoxides. rhhz.net An oxidovanadium(V) complex of a Schiff base from 2-hydroxy-5-methoxybenzaldehyde has also been noted for its catalytic oxidation properties. mdpi.com

Reduction: The catalytic reduction of aldehydes is another area of application. Iron tricarbonyl complexes have been used for the reduction of polarized double bonds, such as in the conversion of 4-methoxybenzaldehyde (B44291) to the corresponding alcohol. researchgate.net Zirconium and hafnium complexes are also reported to catalyze the reductive etherification of various substituted hydroxybenzaldehydes. ias.ac.in

For the synthesis of chiral molecules, asymmetric catalysis is essential. Chiral metal complexes derived from Schiff bases are among the most versatile catalysts for inducing enantioselectivity. researchgate.net Chirality is typically introduced into the Schiff base ligand (often a "salen" type ligand) by using a chiral diamine in the condensation step or by modifying the salicylaldehyde backbone. wikipedia.orgresearchgate.net

These chiral salen-metal complexes are highly effective in a range of asymmetric transformations. For example, chiral manganese-salen complexes are famous for the asymmetric epoxidation of unfunctionalized alkenes (Jacobsen epoxidation). wikipedia.org Furthermore, non-planar cis-β metal-salen complexes, as well as related salalen and salan complexes, have been found to exhibit unique and powerful catalytic activity in asymmetric reactions that are not achievable with their planar counterparts. researchgate.netpsu.edu The tunability of the ligand's steric and electronic environment allows for the optimization of enantioselectivity in reactions like cyclopropanation and various carbon-carbon bond-forming reactions. psu.edudocumentsdelivered.com

Spectroscopic and Structural Elucidation of 4 Chloro 2 Hydroxy 5 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of 4-Chloro-2-hydroxy-5-methoxybenzaldehyde provides key information about the number, environment, and connectivity of protons in the molecule. Aldehyde protons are characteristically found at a low field, typically around 10 δ. pressbooks.publibretexts.org The protons on the aromatic ring will appear as distinct signals, with their chemical shifts influenced by the electronic effects of the substituents (chloro, hydroxyl, and methoxy (B1213986) groups). The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The methoxy group will present as a sharp singlet.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | ~9.8 - 10.0 | Singlet |

| Ar-H | ~6.5 - 7.5 | Singlets or Doublets |

| -OH | Variable (often broad) | Singlet |

| -OCH₃ | ~3.9 | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift. The aromatic carbons show a range of signals, with their specific shifts determined by the attached functional groups. The carbon of the methoxy group appears at a higher field.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~190 |

| C-OH (Aromatic) | ~150 - 160 |

| C-OCH₃ (Aromatic) | ~145 - 155 |

| C-Cl (Aromatic) | ~120 - 130 |

| C-H (Aromatic) | ~110 - 130 |

| -OCH₃ | ~56 |

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would primarily show correlations between adjacent aromatic protons, if any, helping to establish their relative positions on the ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com It allows for the unambiguous assignment of a proton signal to its attached carbon atom. For instance, the aromatic proton signals can be directly linked to their corresponding aromatic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the aldehyde proton and the aromatic carbon it is attached to, as well as the adjacent aromatic carbons. Similarly, the methoxy protons would show a correlation to the aromatic carbon they are attached to. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov Conjugation of an aldehyde to an aromatic ring typically lowers the carbonyl absorption frequency to around 1705 cm⁻¹. pressbooks.publibretexts.orgopenstax.org Saturated aldehydes, in contrast, usually show carbonyl absorptions near 1730 cm⁻¹. pressbooks.pubopenstax.org

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aldehyde) | 2700-2900 (often two bands) pressbooks.pubdocbrown.info |

| C=O (aldehyde) | 1660-1770 pressbooks.publibretexts.orgopenstax.org |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1000-1300 |

| C-Cl | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV-Vis region due to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. The presence of hydroxyl and methoxy substituents, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. The molecular ion peak (M+) will correspond to the molecular weight of this compound. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M+ peak is expected due to the natural abundance of the ³⁷Cl isotope. miamioh.edu Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (-1 amu), the formyl group (-29 amu), and carbon monoxide (-28 amu). The presence of the methoxy group can lead to the loss of a methyl radical (-15 amu) or a formaldehyde (B43269) molecule (-30 amu).

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 186/188 | Molecular ion |

| [M-H]⁺ | 185/187 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 157/159 | Loss of the formyl group |

| [M-CH₃]⁺ | 171/173 | Loss of a methyl group |

| [M-Cl]⁺ | 151 | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Structure Determination

In the case of this compound, the presence of a hydroxyl group at the ortho position to the aldehyde is expected to lead to a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This interaction would likely result in a planar, six-membered ring-like structure, a feature commonly observed in o-hydroxybenzaldehydes. The chlorine and methoxy substituents on the aromatic ring will influence the crystal packing through dipole-dipole interactions and potential weak C-H···O or C-H···Cl hydrogen bonds, further stabilizing the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common systems for substituted benzaldehydes. |

| Space Group | P21/c or similar centrosymmetric group | Frequently observed for similar organic molecules. |

| Key Intermolecular Interactions | Intramolecular O-H···O=C hydrogen bond | Presence of ortho-hydroxyl and aldehyde groups. |

| Intermolecular C-H···O, C-H···Cl interactions | Influence of methoxy and chloro substituents. |

This predictive approach, grounded in the extensive crystallographic data of related compounds, offers a reliable model for the solid-state structure of this compound, pending experimental verification.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Studies on related compounds, such as 3-chloro-4-methoxybenzaldehyde, have shown that DFT calculations can accurately predict vibrational frequencies. nih.gov These computational models, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G*), provide a detailed assignment of the observed Raman bands. nih.gov

For this compound, the Raman spectrum is expected to be characterized by several key vibrational modes:

Carbonyl (C=O) Stretching: A strong band is anticipated in the region of 1650-1700 cm⁻¹. The exact position will be influenced by the intramolecular hydrogen bond with the ortho-hydroxyl group, which typically lowers the stretching frequency compared to unsubstituted benzaldehyde.

Aromatic C-C Stretching: Several bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch will likely produce a distinct, though weaker, band near 2700-2800 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to be in the lower frequency region, typically between 600 and 800 cm⁻¹.

Methoxy Group Vibrations: The C-O stretching of the methoxy group will give rise to bands in the 1000-1300 cm⁻¹ range.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Basis of Prediction |

| Aldehyde C-H Stretch | 2700 - 2800 | Comparison with other benzaldehydes. ias.ac.in |

| Aromatic C-H Stretch | 3000 - 3100 | General region for aromatic C-H stretches. mdpi.com |

| Carbonyl C=O Stretch | 1650 - 1680 | Influence of intramolecular H-bonding. mdpi.com |

| Aromatic C=C Stretch | 1400 - 1600 | Characteristic fingerprint region for benzene derivatives. mdpi.com |

| Methoxy C-O Stretch | 1000 - 1300 | Typical range for methoxy group vibrations. |

| C-Cl Stretch | 600 - 800 | Known range for C-Cl stretching modes. |

The analysis of the vibrational spectra of isotopically labeled analogues of benzaldehyde has further refined the assignment of specific vibrational modes, providing a more robust foundation for the interpretation of the Raman spectrum of this compound. inference.org.uk

Computational and Theoretical Investigations of 4 Chloro 2 Hydroxy 5 Methoxybenzaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-Chloro-2-hydroxy-5-methoxybenzaldehyde, DFT would provide fundamental insights into its geometry, stability, and electronic properties. However, specific DFT studies for this compound have not been found in a thorough search of the scientific literature.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, or conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would involve determining the preferred orientations of the hydroxyl, methoxy (B1213986), and aldehyde functional groups relative to the benzene (B151609) ring and each other. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups would likely be a key determinant of the most stable conformation.

A literature search did not yield any published studies detailing the optimized molecular conformations of this specific compound. Therefore, no data on bond lengths, bond angles, or dihedral angles from DFT calculations can be presented.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

No published data from FMO analysis, including the HOMO-LUMO energy gap, for this compound could be located. Such an analysis would be valuable in predicting its reactivity in various chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Note: This table is for illustrative purposes only, as no experimental or theoretical data has been found for this compound. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The map would show regions of negative potential (typically around electronegative atoms like oxygen) and positive potential (around hydrogen atoms).

Specific MEP maps for this compound are not available in the published literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations could provide a deeper understanding of its conformational flexibility in different environments (e.g., in a solvent or in a crystal lattice). It would also be instrumental in studying how multiple molecules of the compound interact with each other, which is crucial for understanding its bulk properties.

A search of scientific databases did not uncover any studies that have performed molecular dynamics simulations on this compound.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. These calculations include predicting Nuclear Magnetic Resonance (NMR) shielding constants (which relate to chemical shifts) and vibrational frequencies (which correspond to peaks in Infrared and Raman spectra).

No published theoretical calculations of NMR shielding constants or vibrational frequencies for this compound were found.

Table 2: Hypothetical Calculated Vibrational Frequencies

| Functional Group | Mode of Vibration | Calculated Wavenumber (cm⁻¹) |

| O-H | Stretching | Data Not Available |

| C=O (Aldehyde) | Stretching | Data Not Available |

| C-Cl | Stretching | Data Not Available |

| C-O-C (Methoxy) | Asymmetric Stretching | Data Not Available |

| Note: This table is for illustrative purposes only, as no calculated vibrational data has been found for this compound. |

Molecular Docking Studies with Biological Targets (mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand potential biological activity. Docking studies of this compound against various biological targets could provide insights into its potential as a bioactive agent.

Despite the existence of docking studies for structurally related compounds, no specific molecular docking research featuring this compound as the ligand has been published in the scientific literature. Therefore, there are no findings on its binding affinity or interaction modes with any biological targets to report.

Biological Activity and Mechanistic Studies of 4 Chloro 2 Hydroxy 5 Methoxybenzaldehyde and Its Derivatives in Vitro Focus

Investigation of Antimicrobial Mechanisms

The introduction of halogen and methoxy (B1213986) substituents to a benzaldehyde (B42025) scaffold can significantly influence its biological profile. While direct mechanistic studies on 4-Chloro-2-hydroxy-5-methoxybenzaldehyde are not extensively documented in publicly available research, the activities of structurally similar compounds provide valuable insights into its potential antimicrobial mechanisms.

Research on related hydroxy methoxybenzaldehyde isomers suggests that the primary mechanism of antibacterial action involves the disruption of the bacterial cell membrane. For instance, studies on 2-hydroxy-4-methoxybenzaldehyde (B30951) have demonstrated its ability to increase the permeability of the cell membrane in bacteria such as Staphylococcus aureus. nih.govresearchgate.net This disruption leads to the leakage of essential intracellular components, including proteins and nucleic acids, ultimately resulting in bacterial cell death. nih.gov The germistatic activity of substituted benzaldehydes has been shown to be significantly higher than their germicidal effect under certain conditions. nih.gov

The bactericidal effect of related salicylamide (B354443) derivatives, which share the chloro- and hydroxy-substituted aromatic ring, has been demonstrated against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism for these related compounds is thought to involve the inhibition of bacterial enzymes crucial for cell wall biosynthesis or other essential cellular processes. nih.gov It is plausible that this compound exerts its antibacterial effects through a similar mechanism involving membrane damage.

Table 1: In Vitro Bactericidal Activity of Related Salicylamide Derivatives against MRSA

| Compound | MIC (µg/mL) | MBC (µg/mL) | Effect |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | 1-2 | 2-4 | Bactericidal |

| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | 1-2 | 2-4 | Bactericidal |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | 1-2 | 2-4 | Bactericidal |

Source: Adapted from a study on the in vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. nih.gov Note: These are not direct data for this compound but for structurally related compounds.

The antifungal mechanism of hydroxy- and methoxy-substituted benzaldehydes is believed to involve the disruption of cellular antioxidation and redox homeostasis in fungal cells. Natural phenolic compounds can act as redox cyclers, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. A study on various benzaldehydes revealed that the presence of an ortho-hydroxyl group enhances antifungal activity by disrupting the fungal antioxidation system.

For the related compound 2-hydroxy-4-methoxybenzaldehyde, its antifungal activity against Fusarium graminearum has been attributed to the damage of cell membranes, leading to increased permeability, lipid peroxidation, and osmotic stress. nih.govnih.gov This compound was found to be more effective than vanillin (B372448) and its other derivatives in inhibiting mycelial growth. nih.govnih.gov

Table 2: Antifungal Activity of 2-hydroxy-4-methoxybenzaldehyde against Fusarium graminearum

| Parameter | Concentration | Result |

| Minimum Inhibitory Concentration (MIC) | 200 µg/mL | 100% inhibition of mycelial growth |

| Cell Membrane Permeability (at MIC) | 200 µg/mL | ~6-fold increase |

| Malondialdehyde (MDA) Content (at MIC) | 200 µg/mL | 45.91% increase |

| Glycerol Content (at MIC) | 200 µg/mL | 576.19% increase |

Source: Adapted from a study on the antifungal mechanism of 2-hydroxy-4-methoxybenzaldehyde against Fusarium graminearum. nih.govnih.gov Note: This data is for a structural isomer of the target compound.

The antiviral mechanism of action for many compounds involves the inhibition of viral entry, replication, or assembly. For example, some flavonoids have been shown to inhibit HBV entry into hepatocytes and reduce covalently closed circular DNA (cccDNA) levels. Given the structural diversity of compounds with anti-HBV activity, it is plausible that derivatives of this compound could be designed to target various stages of the HBV life cycle. However, specific studies are required to confirm such potential.

Enzymatic Inhibition Studies

The aldehyde functional group, along with the specific substitution pattern on the benzene (B151609) ring, makes this compound a candidate for interaction with various enzymes.

Studies on a range of benzaldehyde derivatives have identified several potential enzyme targets. For example, a group of 18 benzaldehyde derivatives were found to be mixed-type inhibitors of phenoloxidase from Sacrophaga neobelliaria. nih.gov The inhibition is thought to occur through the formation of a Schiff base with a primary amino group of the enzyme. nih.gov In another study, 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone was identified as a noncompetitive reversible inhibitor of phenoloxidase from Pieris rapae larvae. nih.gov

Furthermore, theoretical studies suggest that benzaldehyde derivatives can act as inhibitors of tyrosinase by forming a Schiff base between the aldehyde group and a primary amino group of the enzyme. nih.gov The inhibitory potency is influenced by the substituents on the benzene ring. nih.gov

Table 3: Kinetic Data for the Inhibition of Phenoloxidase by a Related Benzaldehyde Derivative

| Inhibitor | Enzyme Source | Type of Inhibition | KI (µmol/L) | IC50 (µmol/L) |

| 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone | Pieris rapae larvae | Noncompetitive (monophenolase) | 0.30 | 0.14 ± 0.02 |

| 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone | Pieris rapae larvae | Noncompetitive (diphenolase) | - | 0.26 ± 0.04 |

Source: Adapted from a study on the inhibition kinetics of cabbage butterfly larvae phenoloxidase. nih.gov Note: This data is for a derivative of a structural isomer.

Structure-activity relationship (SAR) studies on benzaldehyde derivatives have provided key insights into the features that govern their inhibitory activity. For phenoloxidase inhibition, the hydrophobicity of the substituent at the para position of the aldehyde group plays a major role. nih.gov An increase in the Hansch-Fujita π value of the substituent has been correlated with an increase in the IC50 value. nih.gov The presence of a hydroxyl group at the ortho position to the aldehyde group generally contributes to higher inhibitory activity. nih.gov

Anticancer Activity and Cellular Mechanisms (In Vitro)

Induction of Apoptosis Pathways

Derivatives of this compound have been shown to be potent inducers of apoptosis in various cancer cell lines.

A key analog, 6-bromo-5-hydroxy-4-methoxybenzaldehyde, was found to trigger significant apoptosis in human Jurkat leukemia cells. nih.gov Mechanistic investigations revealed that this process is associated with the cleavage of procaspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov Concurrently, the compound induced the cleavage of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), which in turn led to the inactivation of the pro-survival Akt signaling pathway. nih.gov